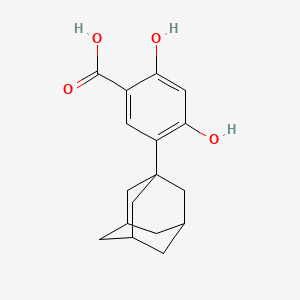

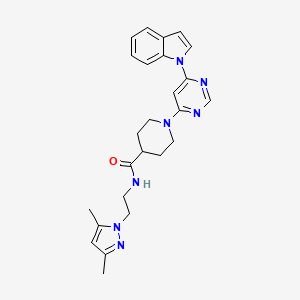

![molecular formula C18H15F2N3O2S B2758363 Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate CAS No. 688356-10-7](/img/structure/B2758363.png)

Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolinones, which includes Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate, is a topic of interest in medicinal chemistry . The most common approach involves amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates which underwent cyclization by treatment with acetic anhydride under reflux .Molecular Structure Analysis

The molecular structure of Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate is defined by its InChI string: InChI=1S/C18H15F2N3O2S/c1-2-25-16(24)10-26-18-22-15-6-4-3-5-12(15)17(23-18)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,22,23).Chemical Reactions Analysis

Quinazolinones, including Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate, have been shown to undergo various chemical reactions . For instance, the 2-methyl group in substituted 4(3 H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate and its derivatives has been extensively studied, revealing a range of biological activities. Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, demonstrating significant anti-monoamine oxidase and antitumor activity (Markosyan, A., Gabrielyan, S. A., Arsenyan, F., & Sukasyan, R. S. (2015)). This highlights the compound's potential in developing treatments for conditions associated with monoamine oxidase activity and cancer.

Antimicrobial and Antifungal Properties

Research has also uncovered the antimicrobial and antifungal properties of Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate derivatives. Anisetti et al. (2012) synthesized novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones showing significant biological activity against all standard strains (Anisetti, R. N., & Reddy, M. S. (2012)). This research suggests potential applications in developing new antimicrobial and antifungal agents.

Antiviral Activities

The compound and its derivatives have been evaluated for antiviral activities, showing promise against various viruses. Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, which were screened for antiviral activity against influenza A, severe acute respiratory syndrome corona, and other viruses, revealing that certain derivatives inhibited virus replication (Selvam, P., Vijayalakshimi, P., Smee, D., Gowen, B., Julander, J., Day, C., & Barnard, D. (2007)). This indicates potential for developing antiviral drugs based on this compound.

Orientations Futures

Quinazolinones and quinazolinone derivatives, including Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate, are considered significant in medicinal chemistry due to their potential pharmaceutical and biological activities . Therefore, future research may focus on exploring these activities further and developing new methods for the synthesis of these compounds .

Mécanisme D'action

Target of Action

Quinazolinone derivatives, which this compound is a part of, have been found to have broad-spectrum antimicrobial effects . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Mode of Action

For instance, certain quinazolinone derivatives have been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

Related quinazolinone derivatives have been found to impede pseudomonas cells’ twitching motility at sub-minimum inhibitory concentrations . This trait augments the cells’ pathogenicity and invasion potential .

Result of Action

Related quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa at sub-minimum inhibitory concentrations . They also decrease other virulence factors at low concentrations without affecting bacterial growth .

Propriétés

IUPAC Name |

ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2S/c1-2-25-16(24)10-26-18-22-15-6-4-3-5-12(15)17(23-18)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHJYYFVBVZERV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

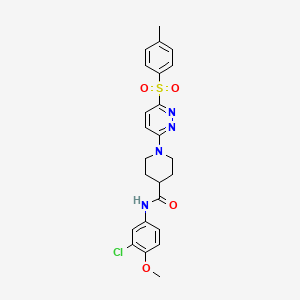

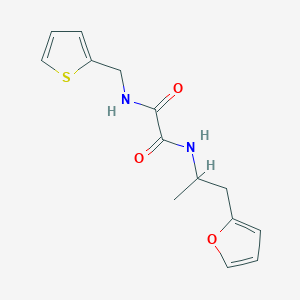

![N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2758284.png)

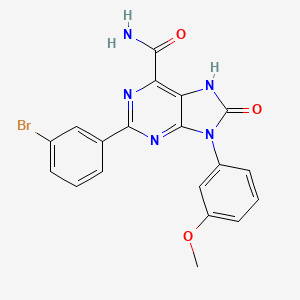

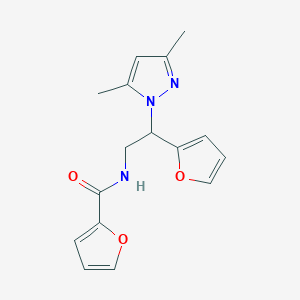

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2758287.png)

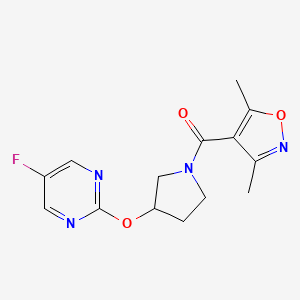

![(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane](/img/structure/B2758292.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2758294.png)

![4-(benzo[d][1,3]dioxol-5-yl)piperidine HCl](/img/structure/B2758297.png)

![methyl 4-{[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]amino}benzoate](/img/structure/B2758299.png)

![4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2758300.png)